Ethyl 4-(2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound that features a thienopyrimidine core, a piperidine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine or its derivatives.
Formation of the Ethyl Ester Group: The esterification reaction involves the reaction of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core and the piperidine ring.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The piperidine ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Piperidine-Containing Compounds: Molecules that feature the piperidine ring but differ in other structural aspects.
Uniqueness
Ethyl 4-(2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Ethyl 4-(2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate, a compound with the CAS number 1798672-03-3, has garnered attention for its potential biological activities. This compound is characterized by a complex molecular structure that includes a thieno[3,2-d]pyrimidine moiety, which is known for its diverse pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₈H₃₁N₄O₄S₂ |
Molecular Weight | 514.7 g/mol |
Structure | Chemical Structure |
Pharmacological Profile
1. Antimicrobial Activity:
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In studies involving various bacterial strains such as Staphylococcus aureus and Escherichia coli, derivatives of thieno[3,2-d]pyrimidines have shown promising results against both Gram-positive and Gram-negative bacteria .
2. Anticancer Potential:
The thieno[3,2-d]pyrimidine scaffold is associated with anticancer activity. Compounds derived from this structure have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, certain derivatives have been shown to target Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells .
3. Anti-inflammatory Effects:
Studies have suggested that ethyl esters of thieno[3,2-d]pyrimidine derivatives possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and modulate the activity of various signaling pathways involved in inflammation .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of thieno[3,2-d]pyrimidine derivatives against a panel of pathogens. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against E. coli and S. aureus.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that certain derivatives of thieno[3,2-d]pyrimidines induced apoptosis in human cancer cell lines through the activation of caspase pathways. The study highlighted the potential of these compounds as therapeutic agents in cancer treatment .
Properties
IUPAC Name |
ethyl 4-[[2-[4-oxo-3-(3-piperidin-1-ylpropyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4S2/c1-2-33-24(32)18-7-9-19(10-8-18)26-21(30)17-35-25-27-20-11-16-34-22(20)23(31)29(25)15-6-14-28-12-4-3-5-13-28/h7-11,16H,2-6,12-15,17H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVQATNWRFSAQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCCN4CCCCC4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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